Introduction: Navigating the Landscape of a Niche Chemical Intermediate
Introduction: Navigating the Landscape of a Niche Chemical Intermediate
An In-depth Technical Guide to 2-(methylsulfanyl)propanamide
Prepared by a Senior Application Scientist
This guide, therefore, adopts a practical and scientifically rigorous approach tailored for researchers, scientists, and drug development professionals. Instead of relying on incomplete data, we will focus on the logical synthesis of 2-(methylsulfanyl)propanamide from its well-characterized precursor, 2-(methylthio)propanoic acid. This provides a clear and actionable pathway for researchers to produce and characterize the compound in their own laboratories. We will supplement this with a discussion of its predicted properties and potential applications, grounded in the established chemistry of related organosulfur and amide-containing molecules.
Compound Identification and Properties
While experimental data is limited, we can compile the known and predicted properties of 2-(methylsulfanyl)propanamide. The molecular structure consists of a propanamide backbone with a methylsulfanyl (-SCH₃) group at the alpha-carbon.
| Property | Value | Source / Method |
| CAS Number | 13122-26-4 | Chemical Supplier |
| Molecular Formula | C₄H₉NOS | Calculated |
| Molecular Weight | 119.19 g/mol | Calculated |
| Physical State | Solid (predicted) | (extrapolated) |
| Hygroscopicity | Hygroscopic (predicted) | (extrapolated) |
| Boiling Point | > 200 °C (estimated) | Analog Comparison |
| Melting Point | 80-100 °C (estimated range) | Analog Comparison |
| Solubility | Soluble in water, alcohols (predicted) | Structural Analysis |
| pKa (Amide Proton) | ~17 (estimated) | Analog Comparison |
Note: Predicted and estimated values are based on the properties of similar short-chain amides and organosulfur compounds and should be confirmed experimentally.
Strategic Synthesis: From Carboxylic Acid to Amide
The most direct and reliable method to prepare 2-(methylsulfanyl)propanamide is through the amidation of its corresponding carboxylic acid, 2-(methylthio)propanoic acid (CAS: 58809-73-7). This precursor is a known intermediate in the synthesis of DL-methionine and is more thoroughly characterized.[1]
The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The primary challenge is the acid-base reaction between the carboxylic acid and ammonia, which forms a thermally stable and unreactive ammonium carboxylate salt.[2] Modern synthetic methods overcome this by using coupling agents or by driving the reaction through the removal of water.
Experimental Protocol: Direct Thermal Amidation of 2-(methylthio)propanoic acid
This protocol describes a direct, catalyst-free approach that relies on thermal energy to drive the dehydration of the intermediate ammonium salt. It is a robust method suitable for gram-scale synthesis in a standard laboratory setting.
Starting Material Profile: 2-(methylthio)propanoic acid
| Property | Value | CAS Number |
| Formula | C₄H₈O₂S | 58809-73-7 |
| Molecular Weight | 120.17 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% |
Materials:
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2-(methylthio)propanoic acid (1.0 eq)
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Aqueous ammonia (28-30% NH₃, 5.0 eq)
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High-boiling point solvent (e.g., xylene or toluene)
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Dean-Stark apparatus
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Round-bottom flask equipped with a magnetic stir bar and reflux condenser
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Heating mantle with temperature control
Procedure:
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Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with xylene, and a reflux condenser.
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Reagent Addition: Charge the flask with 2-(methylthio)propanoic acid (e.g., 12.0 g, 0.1 mol) and xylene (100 mL).
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Salt Formation: While stirring at room temperature, slowly add aqueous ammonia (e.g., 34 mL, ~0.5 mol). An initial exothermic reaction will occur as the ammonium salt forms.
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Azeotropic Dehydration: Heat the mixture to reflux (approx. 110-140°C depending on the solvent). Water will begin to collect in the Dean-Stark trap as it is removed from the reaction mixture as an azeotrope with xylene.
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Reaction Monitoring: Continue refluxing for 8-16 hours, or until no more water is collected in the trap. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.
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Workup and Isolation: a. Cool the reaction mixture to room temperature. b. The product may precipitate from the non-polar solvent upon cooling. If so, collect the solid by vacuum filtration. c. If no precipitate forms, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 2-(methylsulfanyl)propanamide.
Synthesis Workflow Diagram
Potential Applications in Research and Drug Development
While specific applications for 2-(methylsulfanyl)propanamide are not well-documented, its structure suggests several areas of potential utility for researchers.
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Building Block in Medicinal Chemistry: The thioether moiety is a common feature in various pharmaceuticals. The sulfur atom can engage in specific interactions with biological targets and can be oxidized to sulfoxide and sulfone derivatives, providing a route to analog synthesis with modulated electronic and solubility properties.[3] The primary amide can serve as a handle for further functionalization or act as a hydrogen bond donor.
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Methionine Analogs and Metabolism Studies: As a close structural analog of the amino acid methionine, this compound could be explored in studies related to methionine metabolism or as a competitive inhibitor for enzymes that process methionine.
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Precursor for Heterocyclic Synthesis: The amide and thioether functionalities can be utilized in cyclization reactions to form various sulfur- and nitrogen-containing heterocyclic scaffolds, which are of significant interest in drug discovery.
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Fragment-Based Screening: Its small size and distinct functional groups make 2-(methylsulfanyl)propanamide a candidate for fragment-based drug discovery (FBDD) libraries, where it could be used to identify initial, low-affinity binders to protein targets.
Safety and Handling
Given the limited specific toxicological data, a cautious approach based on the chemistry of related compounds is essential.
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General Hazards: Assumed to be harmful if swallowed and toxic if absorbed through the skin. May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. The compound is predicted to be hygroscopic; storage in a desiccator is recommended.
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Incompatibilities: Avoid contact with strong oxidizing agents, which could oxidize the thioether group.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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- Royal Society of Chemistry. (2023).
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- USP Store. (n.d.). [Famotidine Related Compound D (25 mg) (3-[[2-(diaminomethyleneamino)thiazol-4-yl]methylthio]propanamide)] - CAS [76824-16-3].
- Verma, S., & Telvekar, V. N. (2015). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 14(4), 1087–1095.
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